molecular formula C9H10N2O4S2 B2982751 N-(2-cyanophenyl)-N-(methylsulfonyl)methanesulfonamide CAS No. 235100-91-1

N-(2-cyanophenyl)-N-(methylsulfonyl)methanesulfonamide

Cat. No.: B2982751
CAS No.: 235100-91-1
M. Wt: 274.31
InChI Key: WQIXEXYWRAYERZ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-N-(methylsulfonyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a cyanophenyl group and two sulfonamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-N-(methylsulfonyl)methanesulfonamide typically involves the reaction of 2-cyanophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-N-(methylsulfonyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.

    Reduction: The cyanophenyl group can be reduced to an aminophenyl group.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of aminophenyl derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-N-(methylsulfonyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The cyanophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    N-(2-cyanophenyl)sulfonamide: Lacks the methylsulfonyl group but shares the cyanophenyl moiety.

    Methanesulfonamide: Contains the methanesulfonyl group but lacks the cyanophenyl moiety.

Uniqueness

N-(2-cyanophenyl)-N-(methylsulfonyl)methanesulfonamide is unique due to the presence of both the cyanophenyl and methylsulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-cyanophenyl)-N-methylsulfonylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S2/c1-16(12,13)11(17(2,14)15)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIXEXYWRAYERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=CC=CC=C1C#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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